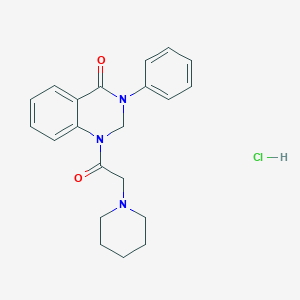

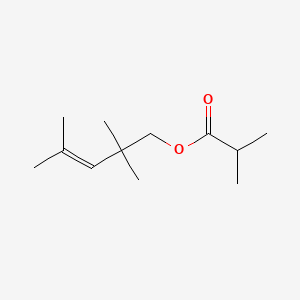

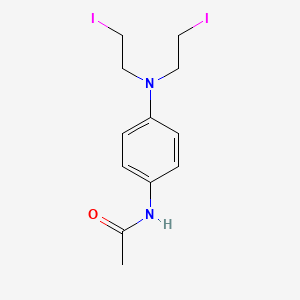

![molecular formula C60H102O27 B13743011 (2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B13743011.png)

(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gypenoside I is a triterpenoid saponin derived from the plant Gynostemma pentaphyllum, commonly known as “Jiaogulan” or “Southern Ginseng.” This compound is part of a larger group of gypenosides, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Gypenoside I can be synthesized through enzymatic biotransformation. One method involves the use of glycoside hydrolases to selectively hydrolyze specific glycosidic bonds in precursor compounds such as gypenoside XLIX. For instance, a thermophilic glycoside hydrolase from Fervidobacterium pennivorans can be used to transform gypenoside XLIX into gylongiposide I under optimal conditions of pH 6.0 and 80°C .

Industrial Production Methods

Industrial production of gypenosides, including Gypenoside I, often involves large-scale extraction from Gynostemma pentaphyllum. The plant material is typically subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the desired gypenosides .

Analyse Des Réactions Chimiques

Types of Reactions

Gypenoside I undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glycoside hydrolases.

Oxidation: Oxidizing agents like hydrogen peroxide can be used.

Glycosylation: Glycosyltransferases can facilitate the addition of sugar moieties.

Major Products

Hydrolysis: Produces gypensapogenin I, which has enhanced bioavailability and drug-like properties.

Oxidation: Can lead to the formation of various oxidized derivatives with potential pharmacological activities.

Applications De Recherche Scientifique

Mécanisme D'action

Gypenoside I exerts its effects through multiple molecular targets and pathways:

Cardioprotective Effects: Promotes mitophagy and activates the PI3K/Akt/GSK-3β/Mcl-1 signaling pathway.

Anticancer Effects: Inhibits the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer.

Neuroprotective Effects: Modulates the gut-brain axis and exhibits anti-apoptotic, anti-oxidative, and anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

Gypenoside I can be compared with other gypenosides and similar triterpenoid saponins:

Gypenoside XVII: Known for its anti-inflammatory and anti-atherosclerotic effects.

Gypenoside XLIX: Undergoes biotransformation to produce gylongiposide I, which has antiviral properties.

Ginsenosides: Found in Panax ginseng, these compounds share structural similarities with gypenosides and exhibit similar pharmacological activities.

Gypenoside I stands out due to its unique combination of cardioprotective, anticancer, and neuroprotective effects, making it a valuable compound for further research and development.

Propriétés

Formule moléculaire |

C60H102O27 |

|---|---|

Poids moléculaire |

1255.4 g/mol |

Nom IUPAC |

(2R,3R,4R,5R,6R)-2-[[(2R,3S,4S,6R)-3,4-dihydroxy-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C60H102O27/c1-24(2)11-10-15-60(9,87-54-49(77)44(72)39(67)30(83-54)22-79-52-47(75)42(70)37(65)28(20-61)81-52)26-12-17-59(8)35(26)27(63)19-33-57(6)16-14-34(56(4,5)32(57)13-18-58(33,59)7)85-55-50(86-53-48(76)43(71)38(66)29(21-62)82-53)45(73)40(68)31(84-55)23-78-51-46(74)41(69)36(64)25(3)80-51/h11,25-55,61-77H,10,12-23H2,1-9H3/t25-,26+,27-,28-,29-,30-,31-,32+,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-,49-,50?,51-,52-,53+,54+,55+,57+,58-,59-,60?/m1/s1 |

Clé InChI |

VNUGYONVKHBAOG-BDLATJNDSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H](C([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C[C@H]([C@H]6[C@]5(CC[C@@H]6C(C)(CCC=C(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC(C6C5(CCC6C(C)(CCC=C(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

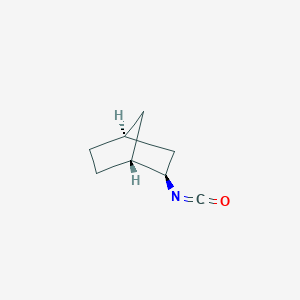

![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)

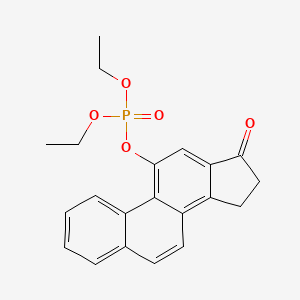

![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)

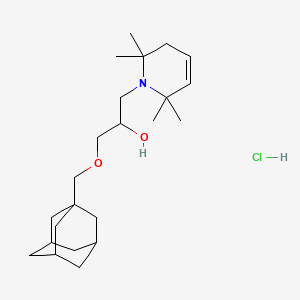

![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)

![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)